(4-ALLYLPIPERAZINO)(5-BROMO-2-THIENYL)METHANONE
Description
(4-Allylpiperazino)(5-bromo-2-thienyl)methanone is a chemical compound with the molecular formula C11H15BrN2OS It is a derivative of piperazine and thiophene, featuring an allyl group attached to the piperazine ring and a bromine atom on the thiophene ring
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2OS/c1-2-5-14-6-8-15(9-7-14)12(16)10-3-4-11(13)17-10/h2-4H,1,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQWZZHGGTULFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-allylpiperazino)(5-bromo-2-thienyl)methanone typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with allyl bromide in the presence of a base such as potassium carbonate to form 4-allylpiperazine.
Coupling with 5-Bromo-2-thiophenecarboxylic Acid: The 4-allylpiperazine is then coupled with 5-bromo-2-thiophenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Allylpiperazino)(5-bromo-2-thienyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The allyl group can be oxidized to form an epoxide or reduced to form a saturated alkyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Formation of new thiophene derivatives with different substituents.
Oxidation: Formation of epoxides.
Reduction: Formation of saturated alkyl derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(4-Allylpiperazino)(5-bromo-2-thienyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-allylpiperazino)(5-bromo-2-thienyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-thienyl)(piperazino)methanone: Similar structure but lacks the allyl group.
(4-Allylpiperazino)(2-thienyl)methanone: Similar structure but lacks the bromine atom.
(4-Allylpiperazino)(5-chloro-2-thienyl)methanone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(4-Allylpiperazino)(5-bromo-2-thienyl)methanone is unique due to the presence of both the allyl group and the bromine atom, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
